molecular formula C34H30FN3O6S B2861351 N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-19-3

N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No. B2861351
M. Wt: 627.69
InChI Key: RFQBOEWTMJCBQX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C34H30FN3O6S and its molecular weight is 627.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is involved in the synthesis of various heterocyclic compounds. Studies like those by Chern et al. (1988) and Phillips and Castle (1980) have explored the synthesis of related quinazoline derivatives, which are key in the development of novel pharmaceuticals and research chemicals (Chern et al., 1988); (Phillips & Castle, 1980).

Antitumor Activity

Some analogs of this compound have shown potential in antitumor activities. Research by Al-Suwaidan et al. (2016) demonstrates that certain benzyl-substituted quinazolinones exhibit broad-spectrum antitumor activity, indicating the importance of this class of compounds in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial and Antiviral Activities

Compounds related to N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide have been evaluated for their antimicrobial and antiviral properties. For instance, Selvam et al. (2007) synthesized quinazolin-4(3H)-ones showing activity against various respiratory and biodefense viruses (Selvam et al., 2007).

Analgesic Activity

The quinazoline scaffold, to which N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is related, has been explored for analgesic properties. Research by Saad et al. (2011) on pyrazoles and triazoles bearing a quinazoline moiety indicates potential in this area (Saad et al., 2011).

Anticancer and FGFR1 Inhibitory Activity

Quinazoline derivatives have also been investigated for their potential in anticancer therapy and FGFR1 inhibition. Voskoboynik et al. (2016) report on isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines with promising anticancer and FGFR1 inhibitory activities (Voskoboynik et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30FN3O6S/c1-41-28-12-7-21(15-29(28)42-2)13-14-36-32(39)24-8-3-22(4-9-24)18-38-33(40)26-16-30-31(44-20-43-30)17-27(26)37-34(38)45-19-23-5-10-25(35)11-6-23/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQBOEWTMJCBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)F)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

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